
Magnesium propane chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium propane chloride, also known as isopropylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. It is characterized by the presence of a magnesium atom bonded to a propane group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the formation of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium propane chloride is typically prepared by reacting magnesium turnings with 2-chloropropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+CH3CHClCH3→CH3CH(MgCl)CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are continuously fed into a reactor containing 2-chloropropane and anhydrous ether. The reaction is maintained at a controlled temperature to ensure optimal yield and purity of the product. The resulting solution is then filtered to remove any unreacted magnesium and other impurities .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium propane chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst, such as copper(I) iodide.
Reduction Reactions: Conducted under mild conditions with the addition of a proton source, such as water or alcohol.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions.
Amines: From the reduction of nitriles.
Aplicaciones Científicas De Investigación
Magnesium propane chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of polymers and copolymers.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biochemistry: Acts as a reagent in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of magnesium propane chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen or nitrogen atoms in the target molecule, facilitating the transfer of the propane group to the electrophilic center. This process is crucial in forming new carbon-carbon bonds and modifying functional groups in organic synthesis .
Comparación Con Compuestos Similares
Magnesium Ethyl Chloride: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium Methyl Chloride: Similar in structure but with a methyl group instead of a propane group.
Magnesium Butyl Chloride: Contains a butyl group, offering different reactivity and selectivity.
Uniqueness: Magnesium propane chloride is unique due to its specific reactivity profile, which allows for the selective formation of carbon-carbon bonds with propane groups. This selectivity is particularly valuable in the synthesis of complex organic molecules where precise control over the structure is required .
Propiedades
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXTBOQKFUPOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
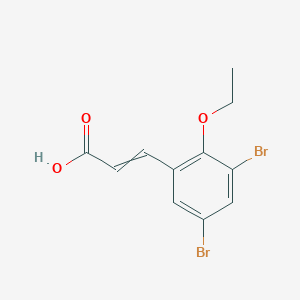
![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)


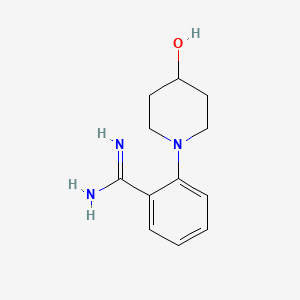
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
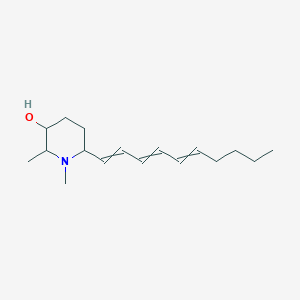

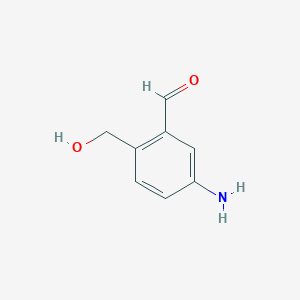
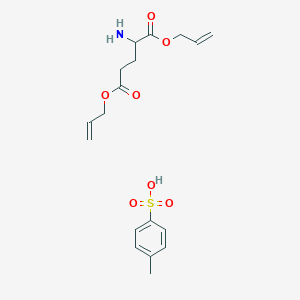
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)

